molecular formula C16H18 B11958531 meso-2,3-Diphenylbutane CAS No. 4613-11-0

meso-2,3-Diphenylbutane

Cat. No.: B11958531
CAS No.: 4613-11-0
M. Wt: 210.31 g/mol
InChI Key: NGCFVIRRWORSML-UHFFFAOYSA-N
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Description

meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by its two phenyl groups attached to a butane backbone, specifically at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through several methods. One common approach involves the hydrogenation of cis-2,3-diphenyl-2-butene using a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, the purification process may include distillation and recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: meso-2,3-Diphenylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This property makes it valuable in stereochemical studies and as a chiral auxiliary in asymmetric synthesis .

Biological Activity

meso-2,3-Diphenylbutane is a compound of significant interest in both organic chemistry and biological research. Its unique meso configuration allows it to serve as a chiral auxiliary in asymmetric synthesis and as a model compound for stereochemical studies. This article explores the biological activities of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound (CAS Number: 4613-11-0) has the following chemical structure:

  • Molecular Formula : C18_{18}H18_{18}
  • Molecular Weight : 234.34 g/mol

The compound is characterized by its optical inactivity despite having multiple stereocenters due to its meso configuration, which plays a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of this compound has been a focal point of investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of stress response pathways . The following table summarizes key findings from recent studies on its anticancer effects:

Study ReferenceCancer TypeMechanism of ActionKey Findings
VariousROS generationInduces apoptosis in cancer cell lines
BreastDNA damageInhibits cell proliferation
ColonCell cycle arrestReduces tumor growth in animal models

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Reactive Oxygen Species (ROS) : The compound appears to enhance ROS levels within cells, leading to oxidative stress and cellular damage.
  • Enzyme Interaction : It has been shown to interact with specific enzymes involved in metabolic processes, potentially altering their activity and affecting cellular functions .
  • Cell Cycle Regulation : Studies suggest that this compound may influence cell cycle progression, leading to cell cycle arrest in cancerous cells .

Case Studies

Several case studies have further elucidated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Researchers evaluated the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones around cultures treated with this compound.
  • Cancer Cell Line Studies :
    • In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed increased apoptosis rates among treated cells compared to controls.

Properties

CAS No.

4613-11-0

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

3-phenylbutan-2-ylbenzene

InChI

InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

NGCFVIRRWORSML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

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